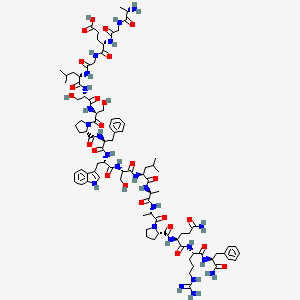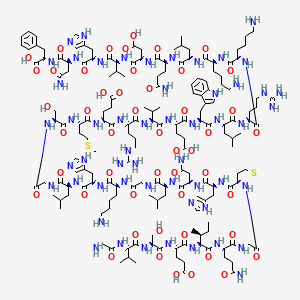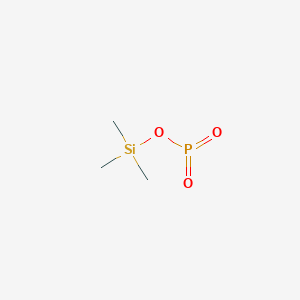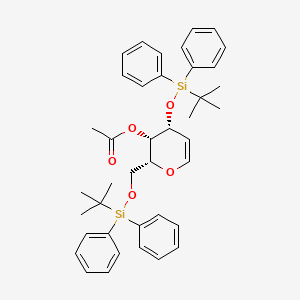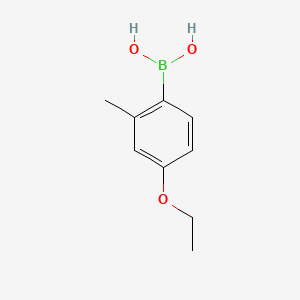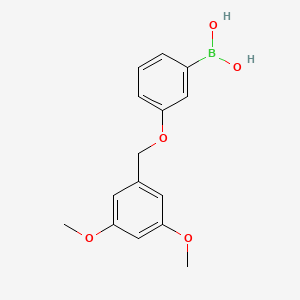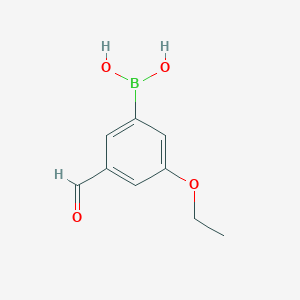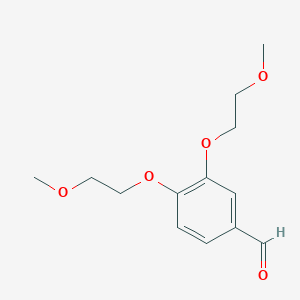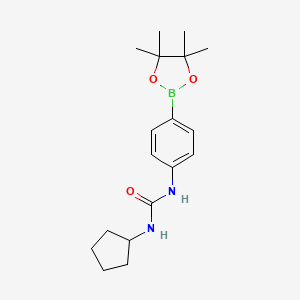
(3-(ジフルオロメトキシ)フェニル)ボロン酸
概要
説明
“(3-(Difluoromethoxy)phenyl)boronic acid” is a type of boronic acid that is commonly used in the synthesis of biologically active compounds . It is a solid substance at 20 degrees Celsius .
Synthesis Analysis
Boronic acids, including “(3-(Difluoromethoxy)phenyl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . This reaction is a metal-catalyzed cross-coupling reaction that forms a carbon-carbon bond. The boronic acid acts as a nucleophilic organic group, which is transferred from boron to palladium .Molecular Structure Analysis
The molecular formula of “(3-(Difluoromethoxy)phenyl)boronic acid” is C7H6BF3O3, and its molecular weight is 205.93 . The structure includes a phenyl ring with a boronic acid group and a difluoromethoxy group attached.Chemical Reactions Analysis
As mentioned earlier, “(3-(Difluoromethoxy)phenyl)boronic acid” is often used in Suzuki-Miyaura coupling reactions . In these reactions, the boronic acid reacts with an aryl or alkynyl halide or triflate under basic conditions to form a new carbon-carbon bond .Physical And Chemical Properties Analysis
“(3-(Difluoromethoxy)phenyl)boronic acid” is a solid at 20 degrees Celsius . Its purity, as determined by neutralization titration, is between 97.0% and 110.0% .科学的研究の応用
センシングアプリケーション
ボロン酸は、(3-(ジフルオロメトキシ)フェニル)ボロン酸など、様々な研究分野で広く利用されています。 それらは、ジオールやフッ化物やシアン化物イオンなどの強いルイス塩基と相互作用し、様々なセンシングアプリケーションで使用されます 。 これらのアプリケーションは、均一アッセイまたは不均一検出となり得ます .
生物学的ラベリング
ボロン酸とジオールとの重要な相互作用により、生物学的ラベリングから様々な分野で利用されています 。 これは、タンパク質の操作と修飾に使用できます .
分離技術
ボロン酸は、分離技術にも使用されます 。 それらは、グリコシル化分子の電気泳動に使用できます .
治療薬の開発
ボロン酸は、治療薬の開発に使用されています 。 それらは、分析方法のためのマイクロパーティクルの構築材料として、およびインスリンの制御放出のためのポリマーに使用されています .
抗菌活性
(3-(ジフルオロメトキシ)フェニル)ボロン酸は、その物理化学的、構造的、抗菌的、分光学的特性について研究されています 。 それは、大腸菌と枯草菌に対してin vitroで潜在的な抗菌活性を示しています .
生物活性分子の合成
(3-(ジフルオロメトキシ)フェニル)ボロン酸は、生物活性分子の合成に関与しています 。 これには、癌細胞の増殖に対する乳酸脱水素酵素阻害剤が含まれます .
鈴木クロスカップリング反応
(3-(ジフルオロメトキシ)フェニル)ボロン酸は、アリールおよびヘテロアリールハライドとの鈴木クロスカップリング反応により、フッ素化ビアリール誘導体を生成するために使用できます .
爆発物の検出
(3-(ジフルオロメトキシ)フェニル)ボロン酸は、爆発物の検出のために、ジアミンとの分子間脱水反応により、共役フルオロジアザボリニンを生成するために使用できます .
作用機序
Target of Action
It is commonly used in the synthesis of biologically active compounds , suggesting that its targets could vary depending on the specific derivative being synthesized.
Mode of Action
As a boronic acid derivative, it may interact with its targets through the formation of reversible covalent bonds, which is a common mechanism for boronic acids .
Biochemical Pathways
It is used in the synthesis of various biologically active compounds , suggesting that it could potentially affect multiple pathways depending on the specific derivative and its targets.
Result of Action
As a precursor in the synthesis of various biologically active compounds , its effects would likely depend on the specific derivative and its biological targets.
Action Environment
It is worth noting that boronic acids are generally sensitive to ph changes, which could potentially influence their stability and reactivity .
Safety and Hazards
Handling “(3-(Difluoromethoxy)phenyl)boronic acid” requires caution. It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection, and seeking medical advice if irritation persists .
将来の方向性
生化学分析
Biochemical Properties
(3-(Difluoromethoxy)phenyl)boronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making (3-(Difluoromethoxy)phenyl)boronic acid a valuable tool in studying protease function and regulation .
Cellular Effects
The effects of (3-(Difluoromethoxy)phenyl)boronic acid on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving protease-activated receptors (PARs). By inhibiting serine proteases, (3-(Difluoromethoxy)phenyl)boronic acid can modulate PAR signaling, affecting processes such as inflammation, coagulation, and cell proliferation . Additionally, it impacts gene expression and cellular metabolism by altering the activity of proteases involved in these pathways.
Molecular Mechanism
At the molecular level, (3-(Difluoromethoxy)phenyl)boronic acid exerts its effects through the inhibition of serine proteases. The compound binds to the active site serine residue, forming a tetrahedral intermediate that mimics the transition state of the enzyme’s natural substrate. This binding inhibits the enzyme’s catalytic activity, preventing the hydrolysis of peptide bonds. The inhibition is reversible, allowing for controlled studies of protease function and regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(Difluoromethoxy)phenyl)boronic acid can change over time. The compound is relatively stable when stored under inert conditions at low temperatures (below -20°C). It can degrade over time when exposed to moisture and air. Long-term studies have shown that (3-(Difluoromethoxy)phenyl)boronic acid can have sustained effects on cellular function, particularly in in vitro assays where protease activity is continuously monitored .
Dosage Effects in Animal Models
The effects of (3-(Difluoromethoxy)phenyl)boronic acid vary with different dosages in animal models. At low doses, the compound effectively inhibits target proteases without causing significant toxicity. At higher doses, it can lead to adverse effects such as tissue damage and inflammation due to off-target interactions. Threshold effects have been observed, where a minimal effective dose is required to achieve significant protease inhibition .
Metabolic Pathways
(3-(Difluoromethoxy)phenyl)boronic acid is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as chymotrypsin and trypsin, which play crucial roles in protein digestion and metabolism. By inhibiting these enzymes, (3-(Difluoromethoxy)phenyl)boronic acid can alter metabolic flux and affect the levels of various metabolites. This interaction is particularly useful in studying the regulation of protease activity and its impact on metabolic processes .
Transport and Distribution
Within cells and tissues, (3-(Difluoromethoxy)phenyl)boronic acid is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes. The compound’s distribution is influenced by its chemical properties, such as solubility and stability, which affect its localization and accumulation in specific tissues .
Subcellular Localization
The subcellular localization of (3-(Difluoromethoxy)phenyl)boronic acid is primarily determined by its interactions with target proteases. It is often found in compartments where these enzymes are active, such as lysosomes and the extracellular matrix. Post-translational modifications and targeting signals can direct (3-(Difluoromethoxy)phenyl)boronic acid to specific organelles, enhancing its inhibitory effects on protease activity .
特性
IUPAC Name |
[3-(difluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O3/c9-7(10)13-6-3-1-2-5(4-6)8(11)12/h1-4,7,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGQKXEUNYFZVMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590221 | |
| Record name | [3-(Difluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866607-09-2 | |
| Record name | [3-(Difluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Difluoromethoxy)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-Azaspiro[4.4]nonan-5-ium tetrafluoroborate](/img/structure/B1591191.png)
